Ethyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]benzoate
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Overview
Description
Ethyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]benzoate is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]benzoate typically involves multicomponent reactions, click reactions, and nano-catalysis. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity. One common synthetic route involves the coupling of amines, isothiocyanates, and diethyl but-2-ynedioates . Industrial production methods may employ green chemistry principles to ensure cleaner reaction profiles and catalyst recovery .
Chemical Reactions Analysis
Ethyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Ethyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]benzoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various pharmacological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . Its diverse biological response makes it a highly prized compound for drug development and probe design .
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine ring’s sulfur and nitrogen atoms play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various pharmacological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Ethyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]benzoate can be compared with other thiazolidine derivatives and thiazole compounds. Similar compounds include 2,4-disubstituted thiazoles, which also exhibit diverse biological activities such as antibacterial, antifungal, anti-inflammatory, and antitumor properties . The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile .
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
ethyl 4-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]benzoate |
InChI |
InChI=1S/C13H14N2O3S/c1-2-18-12(17)9-5-3-8(4-6-9)7-10-11(16)15-13(14)19-10/h3-6,10H,2,7H2,1H3,(H2,14,15,16) |
InChI Key |
DKQDNVYOYSRAJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2C(=O)NC(=N)S2 |
Origin of Product |
United States |
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